(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone
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Overview
Description
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone is a synthetic organic compound characterized by the presence of a difluoropyrrolidine ring and an iodophenyl group
Preparation Methods
The synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-iodobenzoyl chloride with 3,3-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and iodophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone can be compared with similar compounds such as:
(3,3-Difluoro-pyrrolidin-1-yl)-(4-iodo-phenyl)-methanone: Similar structure but with the iodine atom at a different position on the phenyl ring.
(3,3-Difluoro-pyrrolidin-1-yl)-(3-bromo-phenyl)-methanone: Similar structure but with a bromine atom instead of iodine.
(3,3-Difluoro-pyrrolidin-1-yl)-(3-chloro-phenyl)-methanone: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoropyrrolidine and iodophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2INO/c12-11(13)4-5-15(7-11)10(16)8-2-1-3-9(14)6-8/h1-3,6H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWEHKBTAGXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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